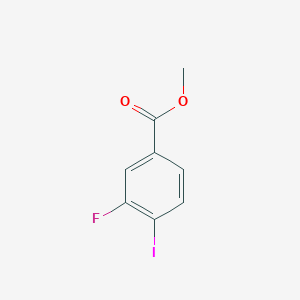

Methyl 3-fluoro-4-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-4-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOABIRBPCIWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-fluoro-4-iodobenzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Aryl Iodides

Methyl 3-fluoro-4-iodobenzoate (CAS Number: 1027513-46-7) is a halogenated aromatic ester that serves as a versatile and highly valuable building block in modern organic synthesis.[1][2] Its strategic importance lies in the unique combination of three key functional groups on a single benzene ring: a methyl ester, a fluorine atom, and an iodine atom. This trifecta of functionalities provides medicinal chemists and materials scientists with a powerful tool for the construction of complex molecular architectures.

The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a prized element in pharmaceutical design.[3] The iodine atom, being an excellent leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[4] The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide, presented from the perspective of a Senior Application Scientist, will provide an in-depth exploration of the synthesis, properties, and synthetic utility of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1027513-46-7 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [1][2] |

| Molecular Weight | 280.04 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | ~288 °C (Predicted) | [5] |

| Density | ~1.823 g/cm³ (Predicted) | [5] |

Synthesis and Purification: A Reproducible Protocol

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid. This acid-catalyzed reaction is a robust and scalable method for the preparation of esters.

Experimental Protocol: Fischer Esterification

Reaction Scheme:

A schematic of the Fischer esterification reaction.

Materials:

-

3-fluoro-4-iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-iodobenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Justification of Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.[6]

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.[7]

-

Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the acid catalyst, and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize the sulfuric acid, preventing it from causing degradation of the product during concentration.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions, monitoring the separation by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.[10][11]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons at approximately 3.9 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine and iodine substitution. Based on similar structures, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the methyl carbon at around 52 ppm and the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon attached to the iodine being significantly shielded.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. C-O stretching bands will be present in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 280. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Reactivity and Synthetic Applications

The true utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents.[13]

General Protocol for Suzuki-Miyaura Coupling:

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a suitable ligand (if necessary, e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed solvents (e.g., a mixture of toluene and water, or dioxane and water).

-

Heat the reaction mixture with stirring for the required time (typically 2-24 hours) until the starting material is consumed as indicated by TLC.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography or recrystallization.[14][15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines.

General Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).

-

Establish an inert atmosphere.

-

Add the desired amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring until the starting material is consumed.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Purify the resulting arylamine by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[16]

General Protocol for Sonogashira Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

-

Establish an inert atmosphere.

-

Add the terminal alkyne (1.1-1.5 eq) and a suitable solvent (e.g., THF, DMF).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform a standard aqueous workup and purify the product by column chromatography.

Application in Drug Discovery: METTL3 Inhibitors

A significant application of building blocks like this compound is in the synthesis of inhibitors of methyltransferase-like 3 (METTL3). METTL3 is an enzyme that plays a crucial role in RNA methylation, and its dysregulation has been implicated in various diseases, including cancer.[17][18] Consequently, METTL3 has emerged as a promising therapeutic target.

Recent patent literature discloses the synthesis of potent METTL3 inhibitors that utilize a substituted iodobenzoate core.[17][18] For example, a closely related precursor, methyl 3-amino-4-iodobenzoate, is used as a starting material in the synthesis of these complex heterocyclic compounds.[17][18] The iodo-substituent is typically used as a handle for a key cross-coupling reaction to build out the core of the inhibitor molecule. The fluoro-substituent is often incorporated to enhance the pharmacological properties of the final compound. This highlights the direct relevance of this compound and its derivatives in the development of novel therapeutics.[19]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, predictable reactivity in key cross-coupling reactions, and the beneficial properties imparted by the fluorine atom make it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the knowledge to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound 97% | CAS: 1027513-46-7 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl4-fluoro-3-iodobenzoate CAS#: 1121586-29-5 [chemicalbook.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. orgsyn.org [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Methyl 4-iodobenzoate(619-44-3) 13C NMR [m.chemicalbook.com]

- 14. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]

- 15. Methyl 4-iodobenzoate(619-44-3) 1H NMR [m.chemicalbook.com]

- 16. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 17. US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors - Google Patents [patents.google.com]

- 18. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents [patents.google.com]

- 19. Patent landscape of small molecule inhibitors of METTL3 (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of Methyl 3-fluoro-4-iodobenzoate

An In-depth Technical Guide to the Physical Properties of Methyl 3-fluoro-4-iodobenzoate

Foreword: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with other halogens like iodine, a versatile handle for cross-coupling reactions, the resulting building block becomes a powerful tool for synthetic chemists. This compound (CAS No. 1027513-46-7) is one such strategic intermediate. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive technical overview of these properties, offering both established data and field-proven experimental methodologies for their validation.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted aromatic ester with a distinct arrangement of functional groups that dictates its reactivity and physical behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1027513-46-7 | [1][2][3] |

| Molecular Formula | C₈H₆FIO₂ | [1][2] |

| Molecular Weight | 280.04 g/mol | [1] |

| Canonical SMILES | O=C(OC)C1=CC=C(I)C(F)=C1 | [1] |

| InChI Key | QLOABIRBPCIWKQ-UHFFFAOYSA-N | [4] |

| Structure |

Core Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, formulation, and reaction setup. While experimental data for this compound is sparse in public literature, we can compile predicted values and infer properties from analogous structures.

| Property | Value / Observation | Notes | Source(s) |

| Physical State | Solid at Standard Temperature and Pressure (STP). | Inferred from related halobenzoates. | [5] |

| Melting Point | Data not publicly available. | For comparison, the isomer Methyl 4-fluoro-3-iodobenzoate has a melting point of 42-43 °C. A sharp melting range is a key indicator of purity. | [2][5] |

| Boiling Point | 286.7 ± 30.0 °C (Predicted) | High boiling point is expected due to the molecular weight and polar nature of the ester and halogen substituents. Vacuum distillation would be required to prevent decomposition. | [2][6] |

| Density | 1.823 ± 0.06 g/cm³ (Predicted) | The high density is primarily attributed to the presence of the heavy iodine atom. | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO). | Based on the principle of "like dissolves like," its ester functionality and aromatic nature suggest solubility in moderately polar to polar aprotic solvents. Insoluble in water. |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. In the absence of publicly available spectra for this compound, this section details the expected spectroscopic characteristics, providing a benchmark for researchers during synthesis and characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-2 (ortho to Ester): Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet of doublets (dd), split by H-6 and the meta-coupling to the fluorine at C-3.

-

H-5 (ortho to Iodine): This proton will be influenced by both the electron-donating effect of the iodine (shielding) and the deshielding effect of the adjacent fluorine. It is expected to be a doublet of doublets (dd), split by H-6 and the ortho-coupling to the fluorine at C-3.

-

H-6 (meta to Ester & Fluorine): This proton will likely appear as a triplet or doublet of doublets, split by both H-2 and H-5.

-

-

Methyl Region (δ 3.8 - 4.0 ppm):

-

-OCH₃ Protons: A sharp singlet, integrating to 3H, is expected for the methyl ester protons. Its chemical shift is typical for methyl esters of benzoic acids.[7]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each carbon atom in the molecule.

-

Carbonyl Carbon (δ ~164-166 ppm): The ester carbonyl carbon will appear as a singlet in the typical downfield region for this functional group.[7]

-

Aromatic Carbons (δ ~90-165 ppm):

-

C-F (δ ~160-165 ppm, large ¹JCF coupling): The carbon directly bonded to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.

-

C-I (δ ~90-95 ppm): The carbon bonded to iodine will be significantly shielded (upfield shift) due to the heavy atom effect.

-

Other Aromatic Carbons: The remaining four aromatic carbons will appear as distinct signals, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) determined by their position relative to the substituents.

-

-

Methyl Carbon (δ ~52-54 ppm): The methyl ester carbon will appear as a sharp singlet in the expected upfield region.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1730-1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aromatic ester. This is one of the most prominent peaks in the spectrum.

-

~1600, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1300-1200 cm⁻¹: C-O stretching of the ester group.

-

~1250-1150 cm⁻¹: C-F stretching vibration.

-

~600-500 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation patterns, confirming the structure.

-

Molecular Ion (M⁺·): A strong peak is expected at m/z = 280, corresponding to the molecular weight of the compound. The presence of a single iodine atom means there will be no significant M+1 or M+2 peaks from isotopic distribution, unlike with chlorine or bromine.

-

Key Fragments:

-

m/z = 249 (M - 31)⁺: Loss of the methoxy radical (·OCH₃), a very common fragmentation pathway for methyl esters, resulting in a stable acylium ion.

-

m/z = 221 (M - 59)⁺: Loss of the carbomethoxy radical (·COOCH₃).

-

m/z = 153 (M - 127)⁺: Loss of an iodine radical (·I), resulting in the methyl 3-fluorobenzoate cation.

-

Validated Experimental Protocols

The following sections describe standardized, field-proven methodologies for determining the key physical properties of solid organic compounds like this compound.

Protocol: Melting Point Determination

Causality: The melting point is a definitive physical property that indicates purity. A pure crystalline solid will melt over a narrow range (typically < 1 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both depresses the melting point and broadens the range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: Place a small amount (~5-10 mg) of dry this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (~10-15 °C/min) to find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (~1-2 °C/min) near the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol: Solubility Assessment

Causality: Solubility is governed by the intermolecular forces between the solute and solvent. "Like dissolves like" is the guiding principle: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This protocol provides a systematic, semi-quantitative method to assess solubility in various solvents relevant to research applications.

Methodology:

-

Solvent Selection: Prepare a panel of test solvents (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexane, DMSO).

-

Sample Preparation: Add approximately 10 mg of this compound to a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) up to a total volume of 1.0 mL.

-

Mixing: After each addition, cap and vortex the vial for 30 seconds to ensure thorough mixing and facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Quantification (Optional): For a more quantitative measure, create a saturated solution, filter off the excess solid, and determine the concentration of the filtrate using a calibrated analytical technique like HPLC or UV-Vis spectroscopy.

Protocol: NMR Sample Preparation

Causality: High-resolution NMR spectroscopy requires a homogeneous solution of the analyte in a deuterated solvent. The deuterated solvent (e.g., CDCl₃) is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency. Particulates or high viscosity can degrade spectral quality by disrupting the magnetic field homogeneity.

Methodology:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). If an internal standard is required, use a solvent that already contains it (e.g., CDCl₃ with 0.03% TMS).

-

Mixing: Gently swirl or vortex the vial to completely dissolve the solid.

-

Filtration: To remove any dust or particulate matter, draw the solution into a Pasteur pipette that has a small plug of glass wool or cotton at its neck.

-

Transfer: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity. The sample is now ready for analysis.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available data, this compound should be handled with care.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[2]

-

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its bifunctional nature—a nucleophilic substitution-resistant fluoro-group and an iodine atom ripe for metal-catalyzed cross-coupling—makes it a strategic building block. The parent acid, 3-Fluoro-4-iodobenzoic acid, is noted for its utility in palladium-catalyzed reactions like Suzuki and Sonogashira couplings, which are fundamental for creating C-C bonds in the synthesis of complex organic molecules.[8] This ester derivative serves the same purpose, often being preferred for its improved solubility in organic solvents and for protecting the carboxylic acid functionality during certain reaction steps. Its application is primarily in the synthesis of novel pharmaceutical candidates and advanced organic materials where precise control over molecular architecture is essential.

References

- 1. This compound 97% | CAS: 1027513-46-7 | AChemBlock [achemblock.com]

- 2. Cas 1027513-46-7,Methyl3-fluoro-4-iodobenzoate | lookchem [lookchem.com]

- 3. 1027513-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Methyl 3-fluoro-4-iodobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic ester, has emerged as a valuable building block for researchers and drug development professionals. Its utility lies in the orthogonal reactivity of its functional groups: the methyl ester, the fluorine atom, and the iodine atom. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its characterization and application in the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Data

This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. The presence of both a fluorine and an iodine atom on the benzene ring offers distinct opportunities for sequential and regioselective chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₈H₆FIO₂ | --INVALID-LINK-- |

| Molecular Weight | 280.03 g/mol | --INVALID-LINK-- |

| CAS Number | 1027513-46-7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 286.7 ± 30.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.823 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid, with methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.

References

A Technical Guide to the Solubility of Methyl 3-fluoro-4-iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap in Early-Stage Compound Characterization

In the landscape of drug discovery and chemical synthesis, it is not uncommon to encounter compounds for which comprehensive physicochemical data, such as solubility in various organic solvents, is not yet publicly available. Methyl 3-fluoro-4-iodobenzoate, a halogenated aromatic ester, is one such compound. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework for predicting the solubility of this compound based on its structural attributes and the fundamental principles of solute-solvent interactions. Secondly, it offers a detailed, standardized experimental protocol for the empirical determination of its solubility, empowering researchers to generate reliable and reproducible data in their own laboratory settings. This dual-strategy ensures that progress is not impeded by the existing data gap and provides a comprehensive resource for scientists working with this and structurally related compounds.

Molecular Profile and Predicted Solubility of this compound

This compound (C₈H₆FIO₂) is a substituted aromatic ester with a molecular weight of approximately 280.03 g/mol .[1] Its structure, featuring a benzene ring substituted with a methyl ester group, a fluorine atom, and an iodine atom, dictates its solubility behavior. The presence of the ester group provides a polar site capable of dipole-dipole interactions and hydrogen bonding with protic solvents. However, the large, nonpolar aromatic ring and the bulky iodine atom contribute significantly to the molecule's hydrophobic character.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle suggests that solutes tend to dissolve in solvents with similar polarity. Given the mixed polar and nonpolar characteristics of this compound, it is anticipated to exhibit moderate to good solubility in a range of common organic solvents and poor solubility in highly polar or nonpolar extremes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The ester group can act as a hydrogen bond acceptor with the solvent's hydroxyl group. The overall polarity of these solvents is compatible with the polar functionalities of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents offer strong dipole-dipole interactions with the ester group and can effectively solvate the aromatic ring. The absence of strong hydrogen bonding networks in the solvent allows for easier accommodation of the solute molecule. |

| Nonpolar Halogenated | Dichloromethane (DCM), Chloroform | Excellent | The polarity of these solvents is well-matched to the overall polarity of the solute. The presence of halogens in both solute and solvent can lead to favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Good | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-stacking and van der Waals forces. The polar ester group may limit solubility compared to more polar solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Poor to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in weak solute-solvent interactions that are insufficient to overcome the solute-solute and solvent-solvent interactions. |

| Aqueous | Water | Insoluble | The large hydrophobic surface area of the molecule, dominated by the iodinated benzene ring, will lead to very poor solubility in water, despite the presence of the polar ester group. |

Experimental Determination of Solubility: A Standardized Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust, reliable, and provides thermodynamically meaningful solubility data.

Objective

To determine the quantitative solubility (in mg/mL or mol/L) of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" amount is a quantity that will not fully dissolve in the chosen volume of solvent, ensuring a saturated solution is achieved. A starting point could be 20-50 mg of solid.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment where samples are taken at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could lead to an overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Trustworthiness

The integrity of this protocol is maintained through several key checks:

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points ensures that the measured concentration represents the true equilibrium solubility.

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was indeed present throughout the equilibration period.

-

Purity Analysis: The purity of the starting material and the identity of the dissolved compound in the final solution should be confirmed by a suitable analytical technique (e.g., HPLC-MS) to ensure no degradation has occurred during the experiment.

Causality of Experimental Choices and Field-Proven Insights

The choice of the shake-flask method is deliberate; it is considered the "gold standard" for determining thermodynamic solubility, providing data that is crucial for downstream applications such as reaction optimization, crystallization process development, and formulation.[3] The use of an orbital shaker ensures consistent and gentle agitation, preventing particle size reduction that could artificially inflate the measured solubility. Temperature control is paramount, as solubility is a temperature-dependent property.

The filtration step using a 0.22 µm filter is a critical detail learned from experience. Omitting this step or using a filter with a larger pore size can allow fine, undissolved particles to pass through, leading to erroneously high and variable solubility values.[3]

Conclusion and Applications in Drug Development

A thorough understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is not yet widely published, the theoretical predictions outlined in this guide provide a strong starting point for solvent selection. The detailed experimental protocol offers a clear and reliable path for researchers to generate their own high-quality solubility data.

In the context of drug development, this information is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby improving reaction rates and yields.

-

Purification: Designing effective crystallization or chromatographic purification processes.

-

Formulation: For compounds that may become part of an active pharmaceutical ingredient (API), early knowledge of solubility is fundamental for developing suitable delivery systems.

By combining theoretical prediction with robust experimental validation, researchers can confidently and efficiently advance their work with this compound.

References

Methyl 3-fluoro-4-iodobenzoate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-4-iodobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its strategic importance lies in the unique combination of a methyl ester, a fluorine atom, and an iodine atom on a benzene ring. This trifecta of functional groups offers medicinal chemists a versatile scaffold for the construction of complex molecules with tailored physicochemical and biological properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity.[1][2] This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Structure and IUPAC Name

The precise arrangement of the substituents on the benzene ring is critical to the reactivity and utility of this molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3]

The chemical structure is depicted below:

Key Structural Identifiers:

-

CAS Number: 1027513-46-7[4]

-

Molecular Formula: C₈H₆FIO₂[4]

-

Molecular Weight: 280.03 g/mol [4]

-

SMILES: O=C(OC)C1=CC=C(I)C(F)=C1[5]

-

InChI Key: Information not available in search results.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. While experimental data is limited, predicted values provide useful estimates.

| Property | Value | Source |

| Appearance | Not specified, likely a solid | N/A |

| Melting Point | N/A | [4] |

| Boiling Point | 286.7 ± 30.0 °C (Predicted) | [4] |

| Density | 1.823 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Information not available | N/A |

It is important to distinguish this compound from its isomer, methyl 4-fluoro-3-iodobenzoate (CAS Number: 1121586-29-5), which has a reported melting point of 42-43 °C.[6]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-iodobenzoic acid, with methanol in the presence of an acid catalyst.[4][7]

Reaction Scheme

Caption: Fischer esterification of 3-fluoro-4-iodobenzoic acid.

Detailed Experimental Protocol (Adapted from General Fischer Esterification Procedures)

This protocol is a representative example and may require optimization.

Materials:

-

3-fluoro-4-iodobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting carboxylic acid is consumed.

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine. The bicarbonate wash should be performed carefully due to potential CO₂ evolution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the methyl ester protons (-OCH₃).

-

A multiplet pattern for the three aromatic protons, with coupling to the fluorine atom influencing the splitting.

A publicly available ¹H NMR spectrum for this compound can be found at ChemicalBook.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Expected signals would include:

-

A peak for the methyl carbon of the ester.

-

A peak for the carbonyl carbon of the ester.

-

Several peaks for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluoro, iodo, and ester groups. Carbon-fluorine coupling will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. Key expected absorptions for this compound include:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

-

C-O stretching vibrations for the ester linkage.

-

C-F and C-I stretching vibrations.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 280).

-

Fragmentation: Common fragmentation patterns for benzoate esters include the loss of the methoxy group (-OCH₃, M-31) or the methoxycarbonyl group (-COOCH₃, M-59).[9][10] The presence of iodine (atomic weight ≈ 127) will also lead to characteristic fragmentation pathways.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at this position.[7]

Logical Workflow for Application in Kinase Inhibitor Synthesis

The following diagram illustrates a conceptual workflow for how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor.

Caption: Conceptual synthetic route to a kinase inhibitor.

This workflow highlights the strategic utility of the different functional groups. The iodo group is first exploited in a Suzuki coupling to build the core scaffold. Subsequently, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, provides a robust platform for the creation of novel and complex molecular architectures. While a comprehensive set of experimental physicochemical data is not yet widely published, its synthetic accessibility and the predictable reactivity of its functional groups make it an attractive tool for medicinal chemists. As the demand for sophisticated and highly functionalized molecules in pharmaceutical research continues to grow, the importance of building blocks like this compound is set to increase.

References

- 1. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. 1027513-46-7|this compound|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. Methyl3-fluoro-4-iodobenzoate(1027513-46-7) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

A Researcher's Guide to Methyl 3-fluoro-4-iodobenzoate: Sourcing, Quality Control, and Application in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quality and reliable supply of specialized chemical intermediates are paramount to the success of complex synthetic campaigns. Methyl 3-fluoro-4-iodobenzoate (CAS No. 1027513-46-7) is a key building block, particularly valued for its strategic placement of fluorine and iodine atoms, which imparts unique reactivity and allows for the precise construction of complex molecular architectures. This guide provides an in-depth technical overview of this critical reagent, focusing on commercial sourcing, robust quality control, and its significant application in the synthesis of targeted therapeutics.

The Strategic Importance of this compound in Medicinal Chemistry

The structure of this compound is of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles of drug candidates.[1] The iodine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions, which are workhorse transformations for creating carbon-carbon and carbon-heteroatom bonds in drug synthesis.[2][3]

This unique combination of functionalities makes this compound a valuable precursor for a wide range of pharmaceutical compounds, from anti-cancer agents to treatments for neurological disorders.[1]

Commercial Suppliers and Procurement Considerations

A reliable supply chain for high-quality starting materials is the foundation of any successful research and development program. Several reputable chemical suppliers offer this compound, typically with purities of 97% or higher.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Typical Purity | Notes |

| AChemBlock | 1027513-46-7 | 97% | Offers various building blocks for research purposes. |

| BLD Pharm | 1027513-46-7 | Inquire | Provides access to NMR, HPLC, and other analytical data.[4] |

| Oakwood Chemical | 1027513-46-7 | Inquire | A well-established supplier of fine chemicals. |

| Fluorochem | 1121586-29-5 (isomer) | 97% | Specializes in fluorinated compounds.[4] |

| Apollo Scientific | 1027513-46-7 | ≥95% | Provides a range of quantities for research and development. |

Note: The isomer Methyl 4-fluoro-3-iodobenzoate (CAS 1121586-29-5) is also commercially available and may be relevant depending on the synthetic strategy.[2][5]

When selecting a supplier, it is crucial to look beyond the catalog listing. A technically astute buyer should inquire about the supplier's quality management system, their adherence to Good Manufacturing Practices (GMP) principles, and their ability to provide comprehensive documentation, including a detailed Certificate of Analysis (CoA) for each batch.

Quality Control: A Pillar of Synthetic Success

The quality of a pharmaceutical intermediate directly impacts the reproducibility of synthetic processes, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. The International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients provide a robust framework for managing the quality of intermediates. While primarily for APIs, the principles are highly relevant for critical starting materials like this compound.

A comprehensive quality control workflow for incoming batches of this compound should be implemented to ensure its identity, purity, and suitability for its intended use.

Caption: A typical quality control workflow for incoming this compound.

Analytical Methods for Quality Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of this compound and quantifying any impurities. A typical method would utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities. Spectral data for this compound is publicly available for comparison.[6]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying and characterizing unknown impurities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.

While a detailed Certificate of Analysis from the supplier is a good starting point, independent verification of critical parameters is highly recommended. Examples of CoAs for similar iodinated and fluorinated benzoate esters show that key information includes appearance, assay by a specific method (e.g., GC or HPLC), and water content.[7][8]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for predicting potential process-related impurities. The most common laboratory-scale synthesis involves the esterification of 4-iodo-3-fluorobenzoic acid (CAS 825-98-9) with methyl iodide (CAS 74-88-4) or methanol in the presence of an acid catalyst.[9]

Caption: A simplified synthetic pathway for this compound.

Potential impurities arising from this process include:

-

Unreacted 4-iodo-3-fluorobenzoic acid: Can affect the stoichiometry of subsequent reactions.

-

Isomeric impurities: Depending on the purity of the starting materials.

-

Residual solvents: From the reaction and purification steps.

-

By-products of side reactions: Such as ether formation if using methanol at high temperatures.

Application in Drug Synthesis: The Case of Trametinib

A prominent example of the utility of a closely related starting material, 2-fluoro-4-iodo aniline, is in the synthesis of the MEK inhibitor Trametinib , a drug used in the treatment of melanoma.[10] The synthesis of Trametinib involves the coupling of a pyridopyrimidine core with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[11][12] This highlights the importance of the fluoro-iodo-phenyl moiety as a key pharmacophore in modern drug design. The strategic placement of the fluorine and iodine atoms in this compound makes it an ideal starting material for similar synthetic strategies targeting a wide range of kinases and other biological targets.

Safe Handling and Disposal

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Halogenated organic waste should be collected in a designated, properly labeled waste container. Do not dispose of it down the drain.

Conclusion

This compound is a strategically important building block for researchers and professionals in the field of drug discovery and development. Its unique structural features enable the synthesis of complex and novel molecular entities with potentially enhanced therapeutic properties. A thorough understanding of its commercial availability, stringent quality control, and safe handling is essential for its effective and responsible use in the laboratory. By partnering with reputable suppliers and implementing robust in-house quality verification, researchers can ensure the integrity of their synthetic endeavors and accelerate the path to new discoveries.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS # 1121586-29-5, Methyl 4-fluoro-3-iodobenzoate, 4-Fluoro-3-iodo-Benzoic acid methyl ester - chemBlink [chemblink.com]

- 3. mdpi.com [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Methyl4-fluoro-3-iodobenzoate CAS#: 1121586-29-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

storage and handling guidelines for Methyl 3-fluoro-4-iodobenzoate

An In-depth Technical Guide to the Storage and Handling of Methyl 3-fluoro-4-iodobenzoate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential storage and handling protocols for this compound. As a valued intermediate in pharmaceutical synthesis, its proper management is paramount to ensuring laboratory safety, experimental integrity, and the well-being of personnel.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆FIO₂.[1][2] A precise understanding of its properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 1027513-46-7 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [1][2] |

| Molecular Weight | 280.03 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Boiling Point | 286.7 ± 30.0 °C (Predicted) | [1][2] |

| Density | 1.823 ± 0.06 g/cm³ (Predicted) | [1][2] |

Prudent Storage for Compound Stability

The long-term stability of this compound is contingent upon strict adherence to appropriate storage conditions. The primary recommendation is to store the compound at room temperature under an inert atmosphere .[1][2][4]

Key Storage Considerations:

-

Inert Atmosphere: The presence of an iodine atom on the benzene ring makes the compound susceptible to potential degradation. Storage under an inert gas, such as argon or nitrogen, is crucial to mitigate oxidative processes and maintain the compound's purity.

-

Temperature: Room temperature storage is generally acceptable.[1][2][4] However, it is advisable to avoid significant temperature fluctuations and direct heat sources.

-

Light Sensitivity: While not explicitly stated for this specific compound, related iodinated aromatic compounds are known to be light-sensitive.[5] Therefore, it is best practice to store this compound in an opaque or amber-colored vial to protect it from light.

-

Moisture Control: The compound should be stored in a dry environment.[5][6] The use of desiccants within the storage container is recommended to prevent hydrolysis of the ester functional group.

-

Container Integrity: Ensure that the storage container is well-sealed to prevent contamination and maintain the inert atmosphere.[7]

Rigorous Handling Protocols

Safe handling of this compound necessitates a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.

Engineering Controls

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7][8] A fume hood is highly recommended to minimize the potential for inhalation of any dust particles.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound:

-

Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[8][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[5][8] It is important to inspect gloves for any signs of degradation before use.

-

Body Protection: A laboratory coat or other protective clothing should be worn to minimize skin exposure.[8]

-

Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[5] However, if there is a risk of generating dust or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound.[7][8]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Contaminated clothing should be removed and washed before reuse.[8]

Hazard Identification and Safety Precautions

| Hazard Class | Statement | Precautionary Phrases |

| Skin Irritation | Causes skin irritation (H315) | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| Eye Irritation | Causes serious eye irritation (from related compounds) | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10] |

| Respiratory Irritation | May cause respiratory irritation (from related compounds) | P304+P340 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[10] |

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][9]

-

Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][9]

Spill Response

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8] Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Major Spills: In the case of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[7] Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum) and place it in a sealed container for disposal.

Disposal Considerations

Disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of this chemical waste through a licensed professional waste disposal service.

Visualized Workflows

To further clarify the handling and storage procedures, the following diagrams illustrate the recommended workflows.

Caption: Workflow for receiving and storing this compound.

Caption: Step-by-step procedure for the safe handling of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Methyl3-fluoro-4-iodobenzoate | 1027513-46-7 [amp.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1027513-46-7|this compound|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Methyl 3-iodo-4-fluorobenzoate | 1121586-29-5 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

Strategic Utilization of 3-Fluoro-4-iodobenzoic Acid in Complex Molecule Synthesis: A Technical Guide

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the efficiency and elegance of a synthetic route are paramount. The starting materials chosen for these routes often dictate the feasibility and overall success of the project. 3-Fluoro-4-iodobenzoic acid (CAS No: 825-98-9) has emerged as a highly valuable and versatile intermediate, empowering chemists to construct complex molecular architectures with precision and high yields.[1][2]

This guide provides an in-depth technical overview of the key synthetic transformations involving 3-fluoro-4-iodobenzoic acid, offering field-proven insights into the causality behind experimental choices. Its unique trifunctional nature—a carboxylic acid, a fluorine atom, and an iodine atom—offers a powerful toolkit for regioselective functionalization. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity.[1][3] The carboxylic acid moiety provides a versatile point for further derivatization, most commonly through amide bond formation.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for leveraging this powerful synthetic intermediate.

Figure 1: Reactivity map of 3-fluoro-4-iodobenzoic acid.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the 3-fluoro-4-iodobenzoic acid core is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[4] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents.[5][6]

Causality of Experimental Choices:

-

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective. The choice of phosphine ligands is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields, especially with challenging substrates.

-

Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6][7] The base activates the organoboron compound by forming a more nucleophilic boronate species.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 3-fluoro-4-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[7]

-

Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[4]

-

Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with XPhos | Efficient for a wide range of substrates. Ligands enhance catalytic activity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[7] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | Ensures solubility of both organic and inorganic reagents.[7] |

| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |

Table 1: Summary of typical Suzuki-Miyaura reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is notable for its mild conditions and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[8]

Causality of Experimental Choices:

-

Dual Catalysis: The reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst (typically CuI).[9][10] The palladium complex undergoes the standard oxidative addition with the aryl iodide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

-

Copper-Free Variants: Concerns about residual copper in pharmaceutical products have led to the development of copper-free Sonogashira protocols. These often require stronger bases or specialized ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[11]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of 3-fluoro-4-iodobenzoic acid (1.0 eq) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%) under an inert atmosphere.

-

Reagent Addition: Add the amine base (e.g., Et₃N, 2-3 eq) followed by the dropwise addition of the terminal alkyne (1.1-1.5 eq).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-55 °C) until completion, as monitored by TLC or LC-MS.[11]

-

Work-up and Purification: Follow a similar aqueous work-up procedure as described for the Suzuki coupling, including acidification to ensure the product is in its carboxylic acid form before extraction and purification.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[12][13][14]

Causality of Experimental Choices:

-

Ligand is Key: The choice of phosphine ligand is absolutely critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF) are essential.[12][15] These ligands promote the reductive elimination step, which is often the rate-limiting step, to form the C-N bond.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[15]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[15]

Figure 3: Standard experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOt-Bu).

-

Reagent Addition: Add a solution of 3-fluoro-4-iodobenzoic acid (1.0 eq) and the amine (1.1-1.5 eq) in an anhydrous, aprotic solvent (e.g., toluene).

-